molecular formula C22H21FN4O4S B2995449 Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-28-2

Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2995449
CAS No.: 946353-28-2
M. Wt: 456.49
InChI Key: PHEYSSBAZOVIPQ-UHFFFAOYSA-N
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Description

The compound Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate features a tetrahydroquinazoline core substituted with a 2-fluorophenylpiperazine moiety, a thioxo group, and a methyl ester at position 5. The absence of accessible data necessitates comparisons with structurally analogous compounds from other sources.

Properties

IUPAC Name

methyl 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c1-31-21(30)14-6-7-15-17(12-14)24-22(32)27(20(15)29)13-19(28)26-10-8-25(9-11-26)18-5-3-2-4-16(18)23/h2-7,12H,8-11,13H2,1H3,(H,24,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEYSSBAZOVIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are not fully understood. It is known that similar compounds, such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), have been studied as inhibitors of human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. FPMINT, which shares structural similarities with our compound of interest, is a novel inhibitor of ENTs, more selective to ENT2 than to ENT1.

Cellular Effects

The cellular effects of this compound are not well-documented. Similar compounds have been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner. This suggests that our compound of interest may also influence cellular function by modulating nucleoside transport.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Similar compounds have been shown to reduce Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. This suggests that our compound of interest may also inhibit ENTs in an irreversible and non-competitive manner.

Biological Activity

Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (commonly referred to as the compound) is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising a tetrahydroquinazoline core with various substituents that influence its biological properties. The presence of the 2-fluorophenyl and piperazine moieties is particularly noteworthy as these groups are often associated with enhanced receptor binding and activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT116 (Colorectal)8.0Induces apoptosis via caspase activation
Compound BMDA-MB 231 (Breast)6.5Inhibits proliferation through cell cycle arrest
Compound CPC3 (Prostate)7.0Targets Bcl-2 family proteins

The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Neuropharmacological Effects

The piperazine ring's inclusion in the structure suggests possible neuropharmacological effects. Studies have demonstrated that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. For example:

CompoundTarget ReceptorEffect
Compound D5-HT1AAgonist
Compound ED2 DopamineAntagonist

These interactions may contribute to anxiolytic or antidepressant effects, warranting further investigation into the compound's potential as a neuroactive agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and quinazoline moieties significantly impact biological activity. Key findings include:

  • Fluorine Substitution : The presence of fluorine at the para position of the phenyl ring enhances binding affinity to target receptors.
  • Piperazine Variants : Alterations in the piperazine substituents can lead to differential activity profiles against various biological targets.
  • Thioxo Group : The thioxo moiety appears critical for maintaining cytotoxic activity against cancer cells.

These insights into SAR provide a foundation for designing more potent derivatives with improved selectivity and efficacy .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls.
    • Methodology : Tumor-bearing mice were treated with varying doses of the compound over four weeks.
    • Results : A dose-dependent reduction in tumor volume was observed.
  • Case Study 2 : In vitro studies using primary neuronal cultures indicated neuroprotective effects against oxidative stress.
    • Methodology : Neurons were exposed to hydrogen peroxide with and without the compound.
    • Results : The compound significantly reduced cell death compared to untreated controls.

Comparison with Similar Compounds

Research Findings and Implications

Fluorine Effects : Fluorine in the 2-fluorophenyl group (target) and 3-fluorophenyl () may improve metabolic stability and binding to serotonin/dopamine receptors, as seen in related psychotropic agents .

Synthetic Challenges: The target compound’s piperazine and thioxo groups may require specialized protecting strategies during synthesis, unlike the nitrophenyl or chromenone derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound’s core structure includes a tetrahydroquinazoline scaffold linked to a 2-fluorophenylpiperazine moiety. A viable synthetic pathway involves:

  • Step 1 : Condensation of 2-fluorobenzoic acid with piperazine derivatives via acyl chloride intermediates (e.g., using SOCl₂ for activation), followed by coupling with a thioxo-tetrahydroquinazoline precursor .
  • Step 2 : Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) to enhance yields. For example, refluxing in ethanol with potassium carbonate as a base improved coupling efficiency in analogous piperazine derivatives .
  • Step 3 : Purification via silica gel chromatography (EtOAc/petroleum ether systems) to isolate the final product, achieving ~48% yield in similar fluorophenyl-piperazine syntheses .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond connectivity. For example, Acta Crystallographica reports on related fluorophenyl-piperazine compounds validated using this method .
  • Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., piperazine methylene protons at δ 3.2–3.8 ppm) and carbonyl/thioxo groups (¹³C NMR: C=O ~170 ppm, C=S ~190 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks .
  • HPLC-PDA : Assess purity (>97%) with reverse-phase C18 columns and UV detection at 254 nm, referencing pharmacopeial standards .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

  • Receptor binding studies : Screen for affinity at serotonin (5-HT₁A) or dopamine D₂ receptors, given the structural similarity to piperazine-based antipsychotics (e.g., aripiprazole analogs) .
  • Enzyme inhibition assays : Test for kinase or protease inhibition using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish baseline safety (EC₅₀ > 10 µM recommended for further study) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Simulate binding interactions with target receptors (e.g., 5-HT₁A) using AutoDock Vina. Prioritize substituents that enhance hydrogen bonding (e.g., fluorophenyl groups improve lipophilicity and blood-brain barrier penetration) .
  • ADMET prediction : Use SwissADME to predict solubility (LogP < 3), metabolic stability (CYP3A4/2D6 liability), and toxicity (AMES test for mutagenicity) .
  • QSAR modeling : Correlate structural features (e.g., piperazine ring substitution) with in vivo efficacy using datasets from analogous compounds .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic NMR : Resolve rotational barriers in piperazine rings (e.g., coalescence temperature analysis for N-methyl groups) .
  • Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals in crowded regions (e.g., aromatic protons near thioxo groups) .
  • 2D-COSY/HSQC : Map proton-proton and proton-carbon correlations to distinguish regioisomers or confirm thioxo vs. oxo tautomers .

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps (e.g., nucleophilic acyl substitution in piperazine coupling) .
  • Trapping intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., enolate species during cyclization) .
  • DFT calculations : Model transition states for cyclization or coupling steps at the B3LYP/6-31G* level to corroborate experimental observations .

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